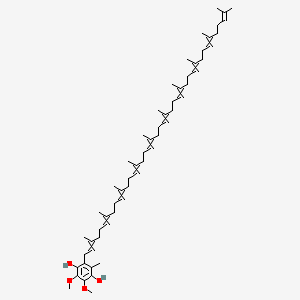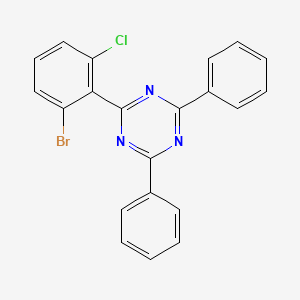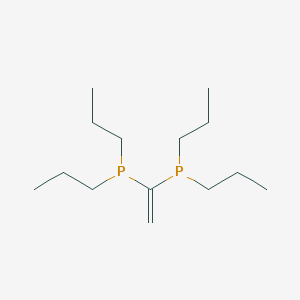
Phenoxyacetic Acid Magnesium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoxyacetic Acid Magnesium Salt is a chemical compound with the molecular formula C16H14MgO6 and a molecular weight of 326.58 g/mol . It is derived from phenoxyacetic acid, which is an O-phenyl derivative of glycolic acid . This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
准备方法
The synthesis of Phenoxyacetic Acid Magnesium Salt typically involves the reaction of phenoxyacetic acid with a magnesium source. One common method is to react phenoxyacetic acid with magnesium hydroxide or magnesium carbonate in an aqueous medium. The reaction conditions often include heating and stirring to ensure complete dissolution and reaction of the reactants. The resulting solution is then filtered and evaporated to obtain the crystalline salt.
For industrial production, the process may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the product. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.
化学反应分析
Phenoxyacetic Acid Magnesium Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or diethyl ether, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
科学研究应用
Phenoxyacetic Acid Magnesium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is employed in studies related to plant growth regulation and herbicide development.
作用机制
The mechanism of action of Phenoxyacetic Acid Magnesium Salt involves its interaction with various molecular targets. In biological systems, it can act as a plant growth regulator by mimicking natural auxins, which are plant hormones that regulate growth and development. The compound can bind to auxin receptors and activate signaling pathways that promote cell elongation and division.
In medicinal applications, its derivatives can exert antibacterial effects by disrupting bacterial cell walls or interfering with essential metabolic processes. The exact molecular targets and pathways involved depend on the specific derivative and its chemical structure.
相似化合物的比较
Phenoxyacetic Acid Magnesium Salt can be compared with other similar compounds such as:
Phenoxyacetic Acid: The parent compound, which is used in the synthesis of various derivatives and has applications as a herbicide.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide that is more potent and has a broader spectrum of activity compared to phenoxyacetic acid.
4-Chlorophenoxyacetic Acid: Another herbicide with similar applications but different chemical properties and efficacy.
This compound is unique due to its specific magnesium salt form, which can offer different solubility and reactivity properties compared to its parent compound and other derivatives.
属性
分子式 |
C16H14MgO6 |
|---|---|
分子量 |
326.58 g/mol |
IUPAC 名称 |
magnesium;2-phenoxyacetate |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-8(10)6-11-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,9,10);/q;;+2/p-2 |
InChI 键 |
MSJDFXKLRNAZFM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)

![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)

